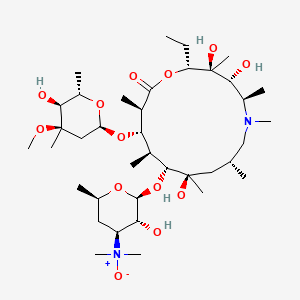

Azithromycin N-Oxide

Description

Properties

IUPAC Name |

(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEORMZXNPDWMST-BICOPXKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238188 | |

| Record name | Azithromycin 3'- N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90503-06-3 | |

| Record name | Azithromycin 3'- N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090503063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin 3'- N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN 3'- N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0XI0CU3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azithromycin N-oxide (CAS No. 90503-06-3): Identification, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Azithromycin N-oxide, a critical impurity and degradation product of the widely-used macrolide antibiotic, Azithromycin. Understanding the formation, identification, and potential impact of this compound is paramount for ensuring the quality, safety, and efficacy of Azithromycin drug products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers and drug development professionals with actionable insights.

Introduction: The Significance of Azithromycin N-oxide

Azithromycin, a semi-synthetic macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and favorable pharmacokinetic profile have led to its extensive use worldwide. However, like many complex molecules, Azithromycin is susceptible to degradation during synthesis, formulation, and storage. One of the primary degradation pathways is oxidation, which can lead to the formation of Azithromycin N-oxide.[1]

Azithromycin N-oxide, identified by the CAS number 90503-06-3, is the product of oxidation at the exocyclic dimethylamino group of the desosamine sugar moiety of the Azithromycin molecule.[1][2] Its presence in Azithromycin drug substance and product is a critical quality attribute that must be monitored and controlled. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for this and other impurities to ensure patient safety. In the European Pharmacopoeia, Azithromycin N-oxide is designated as Azithromycin Impurity L.[2] The potential for impurities to impact the safety and efficacy of a drug underscores the importance of robust analytical methods for their detection and quantification.[3]

This guide will delve into the physicochemical properties, synthesis and formation mechanisms, detailed analytical procedures for identification and quantification, and the known biological implications of Azithromycin N-oxide.

Physicochemical Properties of Azithromycin N-oxide

A thorough understanding of the physicochemical properties of Azithromycin N-oxide is fundamental for the development of analytical methods and for predicting its behavior in various matrices.

| Property | Value | Source(s) |

| CAS Number | 90503-06-3 | [2] |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ | [2] |

| Molecular Weight | 764.98 g/mol | [2] |

| Synonyms | Azithromycin 3'-N-oxide, Azithromycin Impurity L | [2] |

| Appearance | White Crystalline Solid | - |

| Storage | 2-8°C Refrigerator | - |

Formation and Synthesis of Azithromycin N-oxide

The formation of Azithromycin N-oxide is primarily a result of oxidative stress.[1] Understanding the conditions that promote its formation is key to preventing its presence in the final drug product.

Formation through Degradation

Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance. Azithromycin has been shown to degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress. The formation of Azithromycin N-oxide is particularly favored under oxidative conditions.[1]

The mechanism involves the oxidation of the tertiary amine of the dimethylamino group on the desosamine sugar. This transformation can be initiated by atmospheric oxygen, especially in the presence of light or elevated temperatures, or by oxidizing agents that may be present as residual impurities from the manufacturing process.

Caption: Oxidative degradation pathway of Azithromycin to Azithromycin N-oxide.

Laboratory Synthesis

For the purpose of generating a reference standard for analytical method development and validation, Azithromycin N-oxide can be synthesized in the laboratory. A common method involves the controlled oxidation of Azithromycin using a suitable oxidizing agent.

Protocol for the Synthesis of Azithromycin N-oxide:

This protocol is based on methods described in the scientific literature and patents for the oxidation of tertiary amines to N-oxides.

-

Dissolution: Dissolve a known quantity of Azithromycin in a suitable solvent, such as water, methanol, or ethanol.

-

Addition of Oxidizing Agent: To the stirred solution, add a controlled amount of an oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used and effective oxidizing agent for this purpose. Other agents like benzoyl hydroperoxide or potassium permanganate can also be used.

-

Reaction Conditions: Maintain the reaction at a specific temperature, typically between 20-30°C, and stir for a defined period (e.g., 15-20 hours) to allow for the complete conversion of the tertiary amine to the N-oxide.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

-

Purification: Upon completion of the reaction, the crude product can be purified using chromatographic techniques, such as silica gel column chromatography, to isolate the pure Azithromycin N-oxide.

-

Characterization: Confirm the identity and purity of the synthesized Azithromycin N-oxide using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies for Identification and Quantification

The accurate and precise determination of Azithromycin N-oxide is crucial for quality control. Various analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and robust method.

High-Performance Liquid Chromatography (HPLC)

The United States Pharmacopeia (USP) monograph for Azithromycin outlines an HPLC method for the determination of related compounds, including Azithromycin N-oxide. This method often utilizes electrochemical detection (ECD) due to the electroactive nature of the amine group in Azithromycin and its impurities.[4]

Exemplary HPLC-ECD Parameters based on USP methodology:

-

Column: A reversed-phase column, such as a C18 or a specialized polymer-based column, is typically used.

-

Mobile Phase: A buffered mobile phase is employed to control the pH and achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).

-

Detection: Electrochemical detection is highly sensitive for the analysis of Azithromycin and its related substances. The detector potential is optimized to provide the best signal-to-noise ratio for the analytes of interest.

-

System Suitability: The method must meet specific system suitability criteria, including resolution between critical pairs of compounds, peak symmetry (tailing factor), and repeatability of injections, to ensure the validity of the analytical results.[4]

Caption: General workflow for the HPLC-ECD analysis of Azithromycin N-oxide.

Spectroscopic Identification

Mass spectrometry is a powerful tool for the structural elucidation of impurities. In the analysis of Azithromycin N-oxide, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. The protonated molecule [M+H]⁺ of Azithromycin N-oxide is observed at an m/z of 765.[5]

Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of the parent ion. Key fragmentation pathways for Azithromycin N-oxide include:[5]

-

Loss of dimethylhydroxylamine: A characteristic loss from the N-oxide moiety.

-

Loss of the cladinose sugar: A common fragmentation pathway for macrolide antibiotics.

-

Sequential losses of water molecules.

A detailed analysis of the product ion spectrum allows for the unambiguous identification of Azithromycin N-oxide.

Specifically, the N-methyl protons would be expected to shift downfield due to the deshielding effect of the oxygen atom. Similarly, the carbons of the methyl groups and the adjacent carbon of the desosamine ring would also experience a downfield shift. A comparative analysis of the NMR spectra of Azithromycin and a sample containing Azithromycin N-oxide would be a key step in its definitive identification. Researchers are encouraged to acquire a certified reference standard for direct comparison or to perform detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) for de novo structure elucidation.[6][7][8]

Biological Implications and Toxicological Assessment

The presence of impurities in a pharmaceutical product necessitates an evaluation of their potential biological activity and toxicity. While the parent compound, Azithromycin, has a well-established safety profile, the toxicological properties of its impurities must be independently assessed.

A recent study investigated the cytotoxicity of several Azithromycin impurities, including Azithromycin N-oxide (referred to as impurity L), in human liver cells (L02) and in a transgenic zebrafish model. The results indicated that Azithromycin N-oxide reduced cell viability in a dose-dependent manner. Furthermore, in the zebrafish model, Azithromycin N-oxide was found to have a higher liver toxicity than the parent Azithromycin molecule.

These findings highlight the importance of controlling the levels of Azithromycin N-oxide in the final drug product to ensure patient safety. It is important to note that further studies are needed to fully characterize the pharmacological and toxicological profile of this impurity.

While specific studies on the antimicrobial activity of Azithromycin N-oxide are limited, it is generally understood that modifications to the desosamine sugar can impact the binding of the macrolide to the bacterial ribosome, potentially leading to a reduction in antibacterial efficacy.

Conclusion and Future Perspectives

Azithromycin N-oxide is a critical process-related impurity and degradation product of Azithromycin that requires careful monitoring and control. This guide has provided a comprehensive overview of its formation, synthesis, and analytical identification. The use of robust, validated analytical methods, such as the HPLC-ECD method described in the USP, is essential for ensuring that the levels of this impurity in Azithromycin drug products remain within the established regulatory limits.

While significant progress has been made in the identification and quantification of Azithromycin N-oxide, further research is warranted in several areas:

-

Comprehensive Spectroscopic Database: The generation and public dissemination of a complete and assigned ¹H and ¹³C NMR spectral database for Azithromycin N-oxide would be invaluable for the research community.

-

In-depth Toxicological Profiling: A more thorough investigation into the toxicological and pharmacological effects of Azithromycin N-oxide is needed to fully understand its potential impact on patient safety.

-

Mechanism of Toxicity: Elucidating the molecular mechanisms underlying the observed hepatotoxicity of Azithromycin N-oxide would provide a more complete risk assessment.

By continuing to build upon our understanding of Azithromycin N-oxide, the pharmaceutical industry can further ensure the quality and safety of this vital antibiotic.

References

- Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. (2021). Bangladesh Pharmaceutical Journal.

- A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. (2022). Frontiers in Pharmacology.

- Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. (n.d.).

- Mitochondrial Toxicity of Azithromycin Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts. (2025).

- In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy. (2025).

- Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. (2021). Bangladesh Pharmaceutical Journal.

- Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3. (1991). Semantic Scholar.

- Quantum chemical investigation of predominant conformation of the antibiotic azithromycin in water and DMSO solutions: thermodynamic and NMR analysis. (n.d.).

- 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.).

- (A) 1H NMR spectrum and 13C NMR spectrum of AZO monomer. (B) 1H NMR... (n.d.).

- Full assignments of the 13 C and 1 H NMR spectra of azithromycin in buffered D 2 O and DMSO‐ d 6. (n.d.). Zendy.

- Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies. (n.d.). MDPI.

- Azithromycin According to USP method. (n.d.). Antec Scientific.

- Azithromycin N-oxide Pharmaceutical Secondary Standard CRM. (n.d.). Sigma-Aldrich.

- Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831. (n.d.). PubChem.

- Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. (n.d.).

- In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy. (2023).

- Product ion spectra (MS/MS) of (a) U3 and (b) azithromycin N-oxide (ANO). (n.d.).

- Determination of 13 Azithromycin Impurities in Pharmaceutical Formul

- Derivatives of azithromycin. (n.d.).

- Anti-Inflammatory Activity of Macrolide Antibiotics. (n.d.). ScienceDirect.

- Effect of azithromycin on inducible nitric oxide synthase expression in... (n.d.).

- Determination of 13 Azithromycin Impurities in Pharmaceutical Formul

- Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. (2022).

- Structure–hepatotoxicity relationship of azithromycin impurities. (n.d.).

- How Combined Macrolide Nanomaterials are Effective Against Resistant Pathogens? A Comprehensive Review of the Literature. (2023).

- Macrolide antibiotics inhibit nitric oxide generation by rat pulmonary alveolar macrophages. (n.d.).

- ACS Applied Bio Materials Vol. 9 No. 3. (n.d.).

- Ofloxacin. (n.d.). Wikipedia.

- A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. (n.d.).

- SUPPLEMENTARY MATERIAL (Supporting information) An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chlo. (n.d.).

- Degradation products of azithromycin, and methods for their indentification. (n.d.).

Sources

- 1. Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. antecscientific.com [antecscientific.com]

- 4. WO2004092736A2 - Derivatives of azithromycin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Quantum chemical investigation of predominant conformation of the antibiotic azithromycin in water and DMSO solutions: thermodynamic and NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Azithromycin Oxidative Degradation: The N-Oxide Pathway

[1]

Executive Summary

Azithromycin 3'-N-oxide (USP: Azithromycin N-Oxide; EP: Impurity L) represents the primary oxidative degradation product of Azithromycin.[1][2][3] Unlike hydrolytic degradation, which is driven by pH extremes, N-oxide formation is a direct consequence of oxidative stress mediated by reactive oxygen species (ROS) found in excipients (e.g., peroxides in Povidone/PEG) or generated via photo-oxidation.[1][2][3]

This guide details the molecular mechanism of this transformation, provides a self-validating forced degradation protocol, and outlines the specific analytical signatures required to distinguish this impurity from isobaric hydroxylated degradants.

The Mechanistic Anatomy

To understand the degradation, one must first analyze the substrate's electronic landscape. Azithromycin contains two basic amine centers:

-

N9a: A secondary amine embedded in the 15-membered aglycone ring.

-

N3': A tertiary dimethylamine located on the desosamine sugar moiety.

The Site of Attack

The N3' tertiary amine is the thermodynamic and kinetic soft spot for oxidation. Due to the inductive effect of the methyl groups and the lack of steric hindrance compared to the macrocyclic N9a, the N3' lone pair exhibits higher nucleophilicity.

The Chemical Pathway

The reaction proceeds via a classic nucleophilic attack of the amine lone pair on the electrophilic oxygen of a peroxide species (H₂O₂ or organic peroxide). This is an

Diagram 1: Chemical Mechanism of N-Oxidation

The following diagram illustrates the electron flow from the Desosamine nitrogen to the peroxide, forming the N-oxide.

Caption: Nucleophilic attack of Azithromycin N3' on peroxide oxygen, yielding Azithromycin N-Oxide.

Forced Degradation Protocol (Oxidative Stress)

A robust stress testing protocol must generate the target impurity without inducing "unnatural" secondary degradation (e.g., total fragmentation of the macrocycle).[3] The following protocol is designed to isolate the N-oxide pathway.

Experimental Workflow

| Parameter | Specification | Rationale |

| API Concentration | 1.0 mg/mL | Sufficient signal for LC-MS without overloading column.[1][2][3] |

| Solvent | Acetonitrile : Water (50:[2][3]50) | Solubilizes AZM; ACN is stable against H₂O₂.[2][3] Avoid alcohols if possible to prevent esterification artifacts. |

| Oxidant | 3% Hydrogen Peroxide (H₂O₂) | 3% mimics accelerated shelf-life oxidation; 30% is too aggressive and destroys the chromophore.[1][2][3] |

| Condition | Ambient Temp (20-25°C), 24 Hours | Heat + H₂O₂ can trigger Cope Elimination (see Section 3), leading to false negatives.[1][2][3] |

| Quenching | Sodium Metabisulfite (Na₂S₂O₅) | Essential to stop the reaction before injection to prevent on-column oxidation.[1][2][3] |

Diagram 2: Stress Testing Workflow

Caption: Step-by-step forced degradation workflow to selectively generate Azithromycin N-oxide.

Analytical Characterization & The "Cope" Trap

Identifying the N-oxide requires distinguishing it from hydroxylated impurities (which are also +16 Da).[2][3]

LC-MS Fingerprint[1][2][3]

Key Fragmentation Pattern (MS/MS): The N-oxide moiety is on the desosamine sugar.[2][3] Therefore, fragments containing the sugar will show the mass shift.

-

Loss of Cladinose:

(vs 591 for parent).[2][3] -

Desosamine Fragment:

(oxidized sugar) vs

The "Expert" Insight: Cope Elimination Risk

Warning: Tertiary amine N-oxides are thermally unstable.[1] Upon heating, they undergo Cope Elimination (a syn-elimination) to form a hydroxylamine and an alkene.[1][2][3][4]

-

The Artifact: If your GC inlet or LC-MS source is too hot (>150°C), the N-oxide may degrade during analysis, leading you to believe the sample contains a degradation product (alkene) that isn't actually present in the vial.[2][3]

-

Mitigation: Use ESI source temperatures <100°C if possible, or validate stability by injecting a cold standard.

Chemical Verification (Reducibility Test)

To definitively prove the species is an N-oxide and not a hydroxylated variant (C-OH):

Control Strategy in Formulation

Understanding the mechanism dictates the control strategy:

-

Excipient Quality: Use "Low Peroxide" grades of binders like Povidone (PVP) and solubilizers like PEG.[3] Standard grades can contain 50-400 ppm peroxides.[1][2][3]

-

Manufacturing: Nitrogen overlay during granulation and bottle filling to displace atmospheric oxygen.

-

Packaging: Use oxygen scavengers in the canister if stability data shows high sensitivity.

References

-

Photodegradation of Azithromycin Using H₂O₂ . MDPI. Available at: [Link][1][2][3]

-

Azithromycin 3'-N-oxide Structure & Properties . PubChem. Available at: [Link][1][2][3]

-

Forced Degradation Studies – A Review . Biomedical Journal. Available at: [Link]

-

Cope Elimination Mechanism . Master Organic Chemistry. Available at: [Link]

-

Azithromycin Impurity L (EP Standard) . Veeprho Pharmaceuticals. Available at: [Link][1][2][3]

Technical Whitepaper: Characterization and Control of Azithromycin 3'-N-oxide (Impurity L)

[1][2]

Executive Summary

In the development and stability profiling of macrolide antibiotics, Azithromycin 3'-N-oxide (identified as Impurity L in the European Pharmacopoeia and Azithromycin N-oxide in the USP) represents a critical oxidative degradation product.[1][2] Its formation is driven by the susceptibility of the tertiary amine on the desosamine sugar moiety to reactive oxygen species (ROS).[1][2] Accurate characterization, synthesis of reference standards, and robust analytical control of this impurity are prerequisites for regulatory compliance (ICH Q3A/B) and ensuring drug safety.[1][2] This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic formation, synthesis protocols, and analytical detection strategies.[1][2]

Physicochemical Characterization

Azithromycin 3'-N-oxide differs from the parent molecule by the addition of a single oxygen atom at the 3'-tertiary amino group of the desosamine sugar.[1][2] This modification significantly alters its polarity and chromatographic behavior.

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | Azithromycin 3'-N-oxide |

| Synonyms | Azithromycin Impurity L (EP); Azithromycin N-oxide (USP); 3'-N-Oxide |

| CAS Number | 90503-06-3 |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ |

| Molecular Weight | 764.98 g/mol (Average) / 764.5034 Da (Monoisotopic) |

| Structure Description | N-oxide derivative of Azithromycin at the 3'-dimethylamino position of the desosamine ring.[1][2][3][4] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, DMSO, chloroform; slightly soluble in water.[1][2] |

| pKa | ~12.5 (Predicted) |

Mechanistic Formation and Synthesis

The formation of Azithromycin 3'-N-oxide is a classic nucleophilic oxidation.[1][2] The lone pair of electrons on the 3'-nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of an oxidant (typically peroxides or environmental oxygen).[1][2] While Azithromycin contains two tertiary amines (position 9a in the aglycone ring and position 3' in the desosamine sugar), the 3'-nitrogen is sterically more accessible and electronically more electron-rich , making it the primary site for N-oxidation.[1][2]

Synthesis Protocol (Reference Standard Generation)

Objective: To synthesize high-purity Azithromycin 3'-N-oxide for use as a qualified reference standard in HPLC validation.

Reagents:

Step-by-Step Methodology:

-

Reaction Initiation:

-

Dissolve 10.0 g of Azithromycin in 50 mL of Methanol in a round-bottom flask.

-

Cool the solution to 0–5°C using an ice bath to control the exotherm.

-

Slowly add 5.0 mL of 30% H₂O₂ dropwise over 20 minutes.

-

-

Reaction Progression:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir continuously for 12–15 hours.

-

Self-Validating Check: Monitor reaction progress via TLC (Silica gel 60 F254; Mobile Phase: DCM/MeOH/NH₄OH 90:10:1).[1][2] The starting material (Rf ~0.[1][2]5) should disappear, and a more polar spot (Rf ~0.[1][2]3) should appear.[1][2][5]

-

-

Quenching and Work-up:

-

Purification (Critical Step):

-

Isolation:

-

Evaporate solvent to yield a white solid. Dry under high vacuum at 40°C for 24 hours.

-

Expected Yield: 60–80%.

-

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative pathway and the logic for selectivity.

Figure 1: Mechanistic pathway of Azithromycin 3'-N-oxide formation via nucleophilic attack on peroxide.[1][2]

Analytical Control Strategy

Detecting and quantifying the N-oxide impurity requires specific chromatographic conditions due to its increased polarity compared to the parent drug.[1]

HPLC/LC-MS Methodology

Method Principle: Reversed-Phase Chromatography (RP-HPLC) with UV or Mass Spectrometric detection.[1][2]

| Parameter | Condition |

| Column | C18 (e.g., XTerra MS C18 or equivalent), 5 µm, 250 x 4.6 mm |

| Mobile Phase A | Phosphate Buffer pH 8.9 (0.05 M K₂HPO₄ adjusted with dilute H₃PO₄) |

| Mobile Phase B | Acetonitrile : Methanol (75:25 v/v) |

| Gradient | Isocratic or Gradient (typically high organic required for elution of parent) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 60°C (High temperature improves peak shape for macrolides) |

| Detection | UV at 210 nm (low sensitivity) or MS (ESI+) |

| Target RRT | ~0.29 (Relative to Azithromycin peak in USP methods) |

Mass Spectrometry Identification

For definitive identification, LC-MS/MS is superior to UV due to the lack of strong chromophores in the macrolide structure.[1]

-

Ionization: ESI Positive Mode ([M+H]⁺).

-

Precursor Ion: m/z 765.5 [2]

-

Key Fragments (MS²):

-

m/z 607: Loss of the oxidized desosamine sugar (neutral loss of 158 Da).[1][2]

-

m/z 434: Aglycone fragment (Cladinose + Aglycone core).[1][2]

-

Differentiation: The parent Azithromycin ([M+H]⁺ 749) fragments to m/z 591.[1][2] The mass shift of +16 Da in the precursor and specific fragments confirms the N-oxide structure.

-

Analytical Decision Workflow

The following logic tree guides the identification of Impurity L in a stability sample.

Figure 2: Analytical decision tree for the identification of Azithromycin 3'-N-oxide in bulk drug substances.

Regulatory Implications

-

Limits: Typically, individual impurities must be controlled to NMT (Not More Than) 0.5% or 0.15% depending on the specific monograph and dose (ICH Q3B).

-

Stability: Azithromycin 3'-N-oxide is an indicator of oxidative stress.[1][2] Its presence suggests exposure to air or peroxides in excipients (e.g., povidone, PEG).[1][2] Formulation scientists must ensure low-peroxide excipients are used to mitigate this degradation pathway.[1][2]

References

-

United States Pharmacopeia (USP) . Azithromycin Monograph: Organic Impurities. USP-NF.[1][2] [1][2]

-

European Pharmacopoeia (EP) . Azithromycin: Impurity L.[3][7][8] EDQM.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 59787831: Azithromycin 3'-N-oxide. PubChem. [1][2]

-

ChemicalBook . Azithromycin N-oxide Properties and Synthesis.

-

ResearchGate . Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry.

Sources

- 1. Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azithromycin 3'-N-Oxide | LGC Standards [lgcstandards.com]

- 3. AzithroMycin N-Oxide | 90503-06-3 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. researchgate.net [researchgate.net]

- 7. Azithromycin Impurity L (EP) |cas no 90503-06-3 [analyticachemie.in]

- 8. niainnovation.in [niainnovation.in]

An In-Depth Technical Guide to the Toxicity Profile of Azithromycin N-Oxide

This guide provides a comprehensive technical overview of the toxicological profile of Azithromycin N-Oxide, a key impurity and metabolite of the macrolide antibiotic Azithromycin. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes regulatory expectations, established toxicological principles, and proven analytical strategies to deliver a robust framework for risk assessment.

Introduction: The Critical Role of Impurity Profiling

Azithromycin is a widely prescribed azalide antibiotic, a subclass of macrolides, renowned for its efficacy against a broad spectrum of bacterial pathogens.[1][2] In the lifecycle of any pharmaceutical product, the identification and control of impurities are paramount to ensuring patient safety and product quality. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or, as in the case of Azithromycin N-Oxide, as a metabolite formed in vivo. Understanding the toxicological potential of these impurities is not merely a regulatory hurdle but a scientific imperative.

Azithromycin N-Oxide (CAS No. 90503-06-3) is recognized by major pharmacopeias, including as "Azithromycin EP Impurity L" and "Azithromycin N-Oxide (USP)".[3][4] Its presence necessitates a thorough toxicological evaluation to establish safe limits in the final drug product. This guide delineates a logical, science-driven approach to characterizing the toxicity profile of this specific impurity.

Chapter 1: Physicochemical Identity and Metabolic Genesis

A foundational understanding of a compound's chemical nature is the first step in any toxicological assessment. Azithromycin N-Oxide is formed through the oxidation of the tertiary amine on the desosamine sugar moiety of the parent Azithromycin molecule.

Chemical and Physical Properties

The key identifiers and properties of Azithromycin N-Oxide are summarized below. This information is critical for the procurement of certified reference standards and the development of analytical methods.[5]

| Property | Value | Source |

| Chemical Name | (2S,3R,4S,6R)-2-(((2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadecan-11-yl)oxy)-3-hydroxy-N,N,6-trimethyltetrahydro-2H-pyran-4-amine oxide | [3] |

| CAS Number | 90503-06-3 | [6][7] |

| Molecular Formula | C₃₈H₇₂N₂O₁₃ | [3] |

| Molecular Weight | 764.98 g/mol | [7] |

| Appearance | White Crystalline Solid | [7] |

Metabolic Pathway

Azithromycin is primarily metabolized in the liver.[8] The formation of Azithromycin N-Oxide is a Phase I metabolic reaction. This transformation is generally considered a detoxification pathway for many tertiary amine drugs, as the resulting N-oxide is typically more polar and readily excreted.[9] However, this assumption requires empirical validation for each specific compound.

Caption: Metabolic conversion of Azithromycin to Azithromycin N-Oxide.

Chapter 2: Regulatory Landscape and Risk Assessment Framework

The control of impurities is governed by a well-established regulatory framework, primarily outlined by the International Council for Harmonisation (ICH). For an impurity like Azithromycin N-Oxide, the central question is whether it requires qualification—a process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.

The European Medicines Agency (EMA) provides specific guidelines on setting specifications for impurities in antibiotics, reinforcing the need for stringent control.[10][11] The United States Pharmacopeia (USP) sets a reporting level for impurities in Azithromycin tablets at 0.1%.[12]

A logical, tiered approach to toxicological assessment is the most efficient and scientifically sound strategy. This ensures that resources are allocated appropriately, beginning with predictive methods and progressing to definitive biological assays only when necessary.

Caption: Tiered workflow for the toxicological assessment of impurities.

Chapter 3: Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage DNA or chromosomes—is the most critical endpoint for impurities, as genotoxic compounds may pose a cancer risk even at very low levels.

The In Silico Perspective: A Structurally Informed Hypothesis

The first tier of assessment involves a computational (in silico) analysis of the molecule's structure. Azithromycin N-Oxide is an N-oxide of an alicyclic tertiary amine. This structural class is generally not associated with mutagenicity.[9] Unlike aromatic N-oxides, which can sometimes be metabolically reduced to reactive aromatic amines, aliphatic N-oxides are typically stable and considered a detoxification product.[9] This provides a strong, scientifically-grounded hypothesis that Azithromycin N-Oxide is non-mutagenic.

The Gold Standard: Bacterial Reverse Mutation (Ames) Assay

Despite the low structural concern, experimental verification is essential for regulatory acceptance. The Ames test is the universally accepted initial screen for mutagenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium.

It is noteworthy that the parent drug, Azithromycin, was found to be non-mutagenic in a comprehensive battery of genetic toxicology assays, including the Ames test and in vivo chromosomal aberration studies.[13] This provides further confidence that its N-oxide metabolite is also likely to be benign.

-

Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should be 5000 µ g/plate or the limit of solubility/cytotoxicity.

-

Exposure:

-

Plate Incorporation Method: The test compound, bacterial culture, and (if used) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The mixture is incubated for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control.

-

Validation: The protocol is validated by including a solvent control (negative control) and known mutagens for each strain, with and without S9 activation (positive controls).

Sources

- 1. antecscientific.com [antecscientific.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azithromycin N-Oxide | TRC-A927015-100MG | LGC Standards [lgcstandards.com]

- 5. Azithromycin N-oxide Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 6. clearsynth.com [clearsynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmoutsourcing.com [pharmoutsourcing.com]

- 10. researchgate.net [researchgate.net]

- 11. Setting specifications for related impurities in antibiotics - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. uspnf.com [uspnf.com]

- 13. Preclinical toxicology studies with azithromycin: genetic toxicology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Azithromycin N-Oxide: Solubility Profiling & Technical Handling Guide

[1][2]

Executive Summary & Chemical Identity

Azithromycin N-Oxide (CAS: 90503-06-3) is the primary oxidation degradation product of Azithromycin.[1][2] Chemically, it is formed by the oxidation of the tertiary amine on the desosamine sugar. Unlike the lipophilic parent compound, the N-oxide moiety introduces a strong dipole, significantly altering its solubility landscape and thermal stability.

Physicochemical Mechanics of Solubility

To manipulate Azithromycin N-Oxide effectively, one must understand the "Polarity Shift" mechanism.[1] Azithromycin (parent) is a semi-synthetic macrolide with high lipophilicity (LogP ~4.0).[1][2] The conversion to the N-Oxide introduces a zwitterionic character at the nitrogen center.

Mechanistic Impact on Solvents[5]

-

Protic Solvents (Methanol, Ethanol): The N-oxide oxygen is a potent hydrogen bond acceptor.[1][2] Short-chain alcohols are effective solvents but can facilitate degradation (Cope elimination) at elevated temperatures.[1][2]

-

Chlorinated Solvents (Chloroform, DCM): While the parent drug is highly soluble in chloroform, the N-oxide shows reduced solubility due to its increased polarity.[1][2] It is often classified as "Slightly Soluble" in these matrices, which is exploited during liquid-liquid extraction to separate the impurity from the parent.

-

Aqueous Buffers: Solubility is pH-dependent.[1][2] The N-oxide remains relatively soluble in acidic-to-neutral aqueous organic mixtures but may precipitate in highly basic, non-polar environments.[1][2]

Solubility Profile & Solvent Selection

The following data aggregates experimental observations and pharmacopeial reference standard handling protocols.

Quantitative Solubility Classes

| Solvent System | Solubility Class | Primary Application | Technical Note |

| Methanol | Soluble | Synthesis / HPLC | Preferred solvent for oxidation reaction (using |

| Ethanol | Soluble | Crystallization | Often used with water as an anti-solvent.[1][5][6] |

| DMSO | Soluble | Stock Solutions | Ideal for biological assays; stable at RT.[1] |

| Chloroform | Slightly Soluble | Extraction | Partitioning coefficient differs from parent Azithromycin. |

| Acetonitrile | Soluble | HPLC Mobile Phase | Standard organic modifier for reverse-phase chromatography.[1][2] |

| Water | Sparingly Soluble | Anti-solvent | Solubility increases significantly with pH < 6.[1]0. |

Critical Insight: Unlike Azithromycin, which can be freely dissolved in hexane or pure ethyl acetate for extraction, Azithromycin N-Oxide requires more polar systems (e.g., DCM/MeOH mixtures) to remain in the organic phase during workup.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to determine precise solubility limits for process optimization.[1][2]

-

Preparation: Weigh 50 mg of Azithromycin N-Oxide into a 20 mL scintillation vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Seal vial and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Visual Check: If fully dissolved, add more solid until precipitation persists.

-

-

Sampling:

-

Quantification: Dilute the filtrate 1:100 with Mobile Phase and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Synthesis & Purification Workflow

The solubility difference between the parent and N-oxide is utilized here.[1][2]

Figure 1: Synthesis and purification logic leveraging the differential solubility of the N-Oxide in chlorinated vs. polar solvents.

Stability & Degradation Risks

A major solubility-related hazard with N-oxides is Cope Elimination .[1][2]

-

Mechanism: When heated in solution, particularly in high-boiling solvents (like DMSO or DMF) or during rotary evaporation, the N-oxide can undergo thermal elimination to form the alkene impurity (Azithromycin Enol Ether) and hydroxylamine.[1][2]

-

Precaution:

-

Evaporation: Never exceed 40°C during solvent removal.

-

Storage: Store stock solutions in Methanol or DMSO at -20°C. Avoid storing in acidic aqueous buffers for >24 hours.

-

Analytical Application (HPLC)

For researchers validating "Impurity L" content, the solubility dictates the mobile phase.

-

Column: C18 (L1 packing), high carbon load to retain the polar N-oxide.[1][2]

-

Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile : Methanol.[1][2]

-

Note: High pH is required to suppress ionization of the remaining amines, but the N-oxide is permanently polar.

-

-

Diluent: Use a mixture of Phosphate Buffer (pH 8.[1][2]0) and Acetonitrile (40:60).[1][2] Do not use pure water as the diluent, as the N-oxide may crash out or adsorb to glass surfaces at high concentrations.[1]

Decision Logic for Solvent Choice

Figure 2: Decision matrix for solvent selection based on experimental intent.[1][2]

References

-

United States Pharmacopeia (USP). Azithromycin Monograph: Impurities.[1][2][7] USP-NF.[1][2] (Defines Azithromycin N-Oxide as USP Related Compound F/Impurity).[1][2] [1][2]

-

European Pharmacopoeia (Ph.[1][2] Eur.). Azithromycin: Impurity L.[1][3][8][5][9] (Classifies the N-oxide impurity profile).[1][2][3][7]

-

ChemicalBook. Azithromycin N-Oxide Product Properties & Solubility Data. (Provides qualitative solubility in Chloroform, DMSO, Methanol).[1][2]

-

PubChem. Azithromycin 3'-N-oxide (Compound Summary). National Library of Medicine. (Physicochemical properties, LogP, and structure).[1][2][6] [1][2]

-

Google Patents. WO2004092736A2 - Derivatives of Azithromycin.[1][2] (Describes synthesis via H2O2 in methanol and extraction protocols).

Sources

- 1. Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azithromycin N-Oxide | TRC-A927015-100MG | LGC Standards [lgcstandards.com]

- 3. AzithroMycin N-Oxide | 90503-06-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. oiccpress.com [oiccpress.com]

- 6. researchgate.net [researchgate.net]

- 7. antecscientific.com [antecscientific.com]

- 8. A Process For Preparation Of Pure Azithromycin [quickcompany.in]

- 9. clearsynth.com [clearsynth.com]

Identification of Azithromycin N-Oxide in Forced Degradation Studies: A Technical Guide

Executive Summary

This guide details the mechanistic formation, chromatographic isolation, and mass spectrometric identification of Azithromycin N-Oxide (AZM-NO), the primary oxidative degradant of Azithromycin (AZM). Designed for analytical scientists, this document moves beyond standard operating procedures to explain the causality of degradation and the logic of structural elucidation. It addresses the critical challenge of differentiating N-oxides from isobaric hydroxylated impurities using LC-MS/MS fragmentation and polarity-driven retention shifts.

Part 1: The Chemistry of Degradation

Azithromycin is a 15-membered azalide antibiotic. Its structural stability is generally superior to erythromycin due to the absence of the C9 ketone. However, the molecule contains two significant basic centers: the tertiary amine on the desosamine sugar and the cyclic amine in the aglycone ring.

The desosamine tertiary amine is the site of highest electron density and nucleophilicity, making it the primary target for oxidative attack by peroxides (e.g., H₂O₂).

Mechanistic Pathway

The formation of AZM-NO is a nucleophilic attack by the lone pair of the desosamine nitrogen on the electrophilic oxygen of hydrogen peroxide. This results in a dative covalent bond (

Figure 1: Mechanistic pathway of Azithromycin N-Oxide formation via nucleophilic attack on peroxide.

Part 2: Forced Degradation Protocol

To generate AZM-NO for method validation (retention time confirmation and mass spectral library matching), a controlled oxidative stress study is required.

Experimental Workflow

Objective: Degrade 10–20% of the parent API to ensure sufficient degradant formation without inducing secondary degradation (mineralization).

| Step | Parameter | Specification | Rationale |

| 1. Preparation | Solvent | Acetonitrile:Water (50:50) | Ensures solubility of both AZM (lipophilic) and H₂O₂ (polar). |

| API Conc. | 1.0 mg/mL | Sufficient signal for MS/MS without saturation. | |

| 2. Stressing | Oxidant | 3% H₂O₂ (v/v) | 30% is often too aggressive; 3% allows kinetic monitoring. |

| Condition | Ambient Temp, 2–4 Hours | Heat + H₂O₂ can cleave the sugar (cladinose), confusing the profile. | |

| 3. Quenching | Reagent | Sodium Thiosulfate or Catalase | CRITICAL: Stops reaction immediately. Prevents on-column oxidation. |

| 4. Analysis | Injection | 5–10 µL | Immediate injection after quenching. |

Part 3: Analytical Strategy (LC-MS/MS)

The identification relies on three orthogonal data points: Mass Shift , Fragmentation Pattern , and Chromatographic Polarity .

Mass Spectrometry Logic

Azithromycin (

-

Parent [M+H]⁺: m/z 749.5

-

N-Oxide [M+H]⁺: m/z 765.5 (+16 Da shift)

The Isobaric Challenge: Hydroxylated impurities (C-OH formation) also show a +16 Da shift (m/z 765.5). MS1 alone is insufficient for identification.

Fragmentation (MS/MS)

Differentiation is achieved via Collision Induced Dissociation (CID).

-

Azithromycin (Parent):

-

Precursor: 749.5

-

Major Fragment: m/z 591.5 (Loss of Cladinose sugar, -158 Da).

-

-

Azithromycin N-Oxide:

-

Precursor: 765.5

-

Major Fragment: m/z 607.5 (Loss of Cladinose, -158 Da). The N-oxide group is on the desosamine, which remains attached to the aglycone in this fragment.

-

Diagnostic Fragment: m/z 749.5 (Loss of Oxygen, -16 Da). N-oxides are thermally labile and can lose the oxygen atom in the collision cell or ion source, reverting to the parent mass. Hydroxylated impurities (C-OH) do not lose oxygen easily.

-

Chromatographic Separation

N-oxides are significantly more polar than their tertiary amine counterparts due to the charge separation on the

-

Column: C18 (Reverse Phase).

-

Mobile Phase: High pH (pH 8–10) is preferred for Azithromycin to suppress ionization of the amine and increase retention. However, N-oxide polarity dominates.

-

Elution Order: AZM-NO elutes before Azithromycin (Relative Retention Time < 1.0).

Part 4: Identification Decision Matrix

The following workflow illustrates the logic for confirming the N-Oxide identity against other potential degradants.

Figure 2: Logical decision tree for differentiating N-Oxide from isobaric impurities.

Part 5: Summary of Analytical Data

The table below summarizes the expected data for system suitability and peak confirmation.

| Analyte | [M+H]⁺ (m/z) | Key MS2 Fragments (m/z) | Relative Retention (RRT) | Polarity |

| Azithromycin | 749.5 | 591.5 (Desosamine-Aglycone) | 1.00 | Lipophilic |

| Azithromycin N-Oxide | 765.5 | 607.5 (N-Oxide-Desosamine-Aglycone)749.5 (Parent, -O loss) | ~0.80 - 0.90 | Polar |

| Descladinose AZM | 591.5 | N/A | ~0.40 - 0.50 | Very Polar |

Note on In-Source Fragmentation: Analysts must be cautious of "In-Source Decay." If the LC-MS source temperature is too high (>400°C), the N-oxide may reduce to the parent before mass analysis. This leads to a peak at the N-oxide retention time but with the parent's mass spectrum (m/z 749). Always check the extracted ion chromatogram (EIC) for 765.5.

Part 6: Regulatory Context

This protocol aligns with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), which mandate the identification of degradation products formed under stress conditions.

-

ICH Q3A/B: Impurities exceeding the identification threshold (usually 0.10%) must be structurally characterized.

-

Mass Balance: The formation of N-oxide should correlate with the loss of the parent compound to demonstrate the method's stability-indicating capability.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

-

National Center for Biotechnology Information. (n.d.). Azithromycin (Compound Summary).[2][3][4][5] PubChem. [Link]

-

U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Methodological & Application

synthesis of Azithromycin N-Oxide reference standard

Application Note: High-Purity Synthesis of Azithromycin N-Oxide Reference Standard

Abstract & Regulatory Context

Azithromycin N-Oxide (USP: Azithromycin N-Oxide; EP: Impurity L) is the primary oxidative degradation product of Azithromycin.[1][2] Under ICH Q3A(R2) and Q3B(R2) guidelines, this impurity must be monitored in both Drug Substances (DS) and Drug Products (DP).[1][2]

The N-oxide forms readily upon exposure of the API to air, heat, or oxidative excipients (e.g., povidone containing peroxides).[1][2] Consequently, a high-purity Certified Reference Material (CRM) is essential for validating stability-indicating HPLC methods.[1][2] This guide details a robust, self-validating protocol for synthesizing >98% purity Azithromycin N-Oxide for use as a quantitative standard.

Chemical Basis & Mechanism[1][2][3]

The Reaction: The synthesis utilizes a nucleophilic substitution where the tertiary amine of the desosamine sugar moiety attacks the electrophilic oxygen of hydrogen peroxide.

-

Selectivity: Azithromycin contains two basic amines: the N-methylated amine on the desosamine sugar (3'-position) and the secondary amine on the macrocyclic ring (9a-position).[1][2] The 3'-tertiary amine is significantly more nucleophilic and sterically accessible, allowing for selective oxidation under controlled conditions.[1]

-

Stereochemistry: The oxidation yields a new chiral center at the nitrogen. However, in solution, the N-oxide oxygen can equilibrate, though the trans-configuration relative to the sugar ring is generally favored sterically.[1]

Mechanism Diagram

Figure 1: Mechanistic pathway of selective N-oxidation at the desosamine sugar.[1][2]

Experimental Protocol

Safety Warning: Reaction involves peroxides.[1][2] Ensure all glassware is free of metal salts.[1] Do not concentrate reaction mixtures containing excess peroxide to dryness; explosion risk.[2]

Materials

-

Substrate: Azithromycin Dihydrate (API Grade, >99%).

-

Oxidant: Hydrogen Peroxide (30% w/w in water, ACS Reagent).[1][2]

-

Purification: Silica Gel (230-400 mesh) or Prep-HPLC (C18).[1][2]

Step-by-Step Synthesis

Step 1: Reaction Setup

-

Dissolve 10.0 g (13.3 mmol) of Azithromycin Dihydrate in 100 mL of Methanol in a 250 mL round-bottom flask.

-

Critical Control: Cool the solution to 0-5°C using an ice bath.[1][2] Exotherms can lead to cladinose sugar cleavage (Impurity F).[1][2]

-

Add 15.0 mL of 30% Hydrogen Peroxide dropwise over 10 minutes.

-

Remove the ice bath and allow the mixture to stir at 25°C (Room Temp) for 6–12 hours.

Step 2: Quenching (Mandatory for Stability) [1][2]

-

Once starting material is <1% by HPLC, cool the reaction back to 5°C.

-

Add Sodium Sulfite (saturated aq. solution) slowly until a starch-iodide paper test is negative (no blue color).[1][2]

-

Why? Residual peroxide will cause rapid degradation of the N-oxide during the drying process.

-

Step 3: Workup

-

Dilute the methanolic mixture with 200 mL Water .

-

Extract with Dichloromethane (DCM) (3 x 100 mL) .

-

Wash combined organic layers with Brine (100 mL).

-

Dry over anhydrous Sodium Sulfate, filter, and evaporate solvent under reduced pressure at <40°C.

Step 4: Purification (Choose A or B)

-

Method B: Preparative HPLC (For Reference Standard Grade)

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the reference standard.

Characterization & Validation

To qualify the material as a Reference Standard, it must meet the following criteria.

Data Summary Table

| Parameter | Acceptance Criteria | Expected Result for N-Oxide |

| Appearance | White to off-white powder | White crystalline powder |

| Mass Spectrometry (ESI+) | [M+H]+ = 765.5 ± 1 Da | m/z 765.5 (+16 amu vs API) |

| HPLC Purity (Area %) | > 95.0% (Secondary Std) | > 98.0% (Primary Std) |

| 1H-NMR (500 MHz) | Distinct shift of N(CH3)2 | ~3.1-3.2 ppm (Downfield shift from ~2.3 ppm) |

| Retention Time (RRT) | Relative to Azithromycin | ~0.29 (USP Method) or ~0.4-0.6 (RP-C18) |

Analytical Interpretation

-

HPLC Behavior:

-

On standard C18 columns at high pH (pH > 9), Azithromycin N-Oxide elutes earlier than Azithromycin due to the increased polarity of the N-O bond.[1][2]

-

USP Method Reference: In the USP monograph for Azithromycin, the N-oxide is "Impurity L".[4][6] Using the USP method (L67 column / high pH phosphate buffer), the Relative Retention Time (RRT) is approximately 0.29 , confirming its high polarity [1].[1][2]

-

-

Mass Spectrometry:

-

NMR Spectroscopy:

Storage and Stability

-

Hygroscopicity: The N-oxide is more hygroscopic than the parent API.

-

Thermal Instability: N-oxides can undergo Cope elimination at elevated temperatures (>60°C), reverting to the hydroxylamine or forming an alkene.[1][2]

-

Storage Protocol:

References

-

United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1][2] USP-NF 2023, Issue 2.[1][2] [1][2]

-

European Directorate for the Quality of Medicines (EDQM). Azithromycin Monograph 1484: Impurity L.[1][2] European Pharmacopoeia (Ph.[1][2] Eur.) 11th Edition.

-

International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2][3] 2006.[1][2][8]

-

Fermion. Process for the preparation of Azithromycin N-oxide.[1] World Intellectual Property Organization, WO2006/036087.[1]

Sources

- 1. Azithromycin N-Oxide | TRC-A927015-100MG | LGC Standards [lgcstandards.com]

- 2. Azithromycin N-oxide Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. antecscientific.com [antecscientific.com]

- 5. CN110357929A - A kind of synthetic method of azithromycin oxidation impurities - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. clearsynth.com [clearsynth.com]

- 8. database.ich.org [database.ich.org]

protocol for isolating Azithromycin N-Oxide from reaction mixtures

Executive Summary

Azithromycin N-Oxide (AZM-NO) is a primary oxidative degradant and metabolite of the macrolide antibiotic Azithromycin (AZM). Isolating this compound with high purity (>95%) is critical for its use as a Certified Reference Material (CRM) in impurity profiling and stability studies.

This guide provides a definitive protocol for isolating AZM-NO from oxidative reaction mixtures. Unlike standard organic extractions, this protocol addresses the specific physicochemical challenges of macrolide N-oxides: high polarity , acid sensitivity (cladinose hydrolysis), and silanol interaction during chromatography.

Chemical Context & Separation Logic

To isolate AZM-NO, one must exploit the distinct polarity shift introduced by the N-oxide bond.

-

The Parent (Azithromycin): A tertiary amine with moderate lipophilicity (

). Soluble in non-polar organic solvents. -

The Target (Azithromycin N-Oxide): The oxidation of the tertiary amine (

) creates a highly polar, semipolar bond. This drastically increases water solubility and retention on polar stationary phases (Silica) while decreasing retention on non-polar phases (C18) compared to the parent.

Critical Stability Warning: Azithromycin contains a cladinose sugar susceptible to acid hydrolysis. Avoid all contact with strong acids (pH < 4). All aqueous buffers must be pH-controlled.

Visualizing the Separation Logic

The following diagram illustrates the physicochemical pathways used in this protocol.

Figure 1: Strategic workflow for isolating Azithromycin N-Oxide, prioritizing oxidant removal and polarity-based partitioning.

Pre-Isolation: Reaction & Quenching

Prerequisite: This protocol assumes a reaction mixture generated by treating Azithromycin with 30% Hydrogen Peroxide (

Step 1: The Safety Quench (Mandatory) Before isolation, excess peroxide must be destroyed to prevent explosive concentration during rotary evaporation and to stop over-oxidation.

-

Cool the reaction mixture to 10°C.

-

Add a saturated aqueous solution of Sodium Sulfite (

) or Sodium Thiosulfate dropwise. -

Validation: Test a small aliquot with starch-iodide paper. If the paper remains white (no blue/black), the peroxide is quenched.

Protocol A: Bulk Enrichment (Liquid-Liquid Extraction)

This step removes the bulk of water-soluble salts and highly non-polar impurities, providing a crude solid suitable for chromatography.

Reagents: Chloroform (

-

Dilution: Dilute the quenched methanolic reaction mixture with an equal volume of water.

-

Extraction: Extract the mixture with Chloroform (

volume).-

Note: Unlike the parent drug, AZM-NO is amphiphilic. It favors Chloroform over water but requires multiple extractions to recover fully.

-

-

Washing: Wash the combined chloroform layers with water (

) to remove residual methanol and inorganic salts. -

Drying: Dry the organic layer over anhydrous

for 30 minutes. Filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

.-

Result: A glassy, off-white foam/solid.

-

-

Pre-Purification (Precipitation):

-

Redissolve the residue in a minimum volume of warm Acetone.

-

Add cold Hexane dropwise until turbidity persists.

-

Stir at 0–5°C for 2 hours.

-

Filter the precipitate.[1] This solid is significantly enriched in AZM-NO.

-

Protocol B: High-Purity Isolation (Flash Chromatography)

Macrolides adhere strongly to silica gel due to the interaction between the basic amine and acidic silanols, leading to peak tailing. You must use an amine modifier in the mobile phase.

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

Mobile Phase Optimization:

-

Base Solvent: Chloroform (

) or Dichloromethane (DCM). -

Polar Modifier: Methanol (MeOH).

-

Amine Modifier: Ammonium Hydroxide (

, 25%) or Diethylamine.

Gradient Table:

| Step | Solvent Composition (v/v) | Purpose |

| Equilibration | Saturate silica silanols with ammonia. | |

| Loading | Dissolve crude in min. mobile phase | Prevent band broadening. |

| Elution 1 | Elutes unreacted Azithromycin (Parent). | |

| Elution 2 | Elutes Azithromycin N-Oxide. | |

| Wash | Strips highly polar degradants. |

Procedure:

-

Pack column as a slurry in the equilibration solvent.

-

Load sample.

-

Collect fractions. Monitor via TLC (see Section 7).

-

The N-Oxide elutes after the parent Azithromycin due to the high polarity of the N-O bond interacting with the silica.

Protocol C: Preparative HPLC (Polishing)

For >99% purity (required for Reference Standards), use Reverse Phase (RP) HPLC.

-

Column: C18 (Octadecylsilane), high-pH stable (e.g., Waters XBridge or Phenomenex Gemini).

-

Mobile Phase:

-

Isocratic Conditions: ~35:65 (Buffer:Acetonitrile).

-

Rationale: High pH suppresses the ionization of the tertiary amines, keeping the molecule neutral (except the N-oxide dipole) and improving peak shape.

-

Detection: UV at 210 nm or 215 nm (End absorption).

Characterization & Validation

Confirm identity and purity using the following parameters.

A. Thin Layer Chromatography (TLC)

-

Plate: Silica Gel

. -

Mobile Phase: Hexane : Ethyl Acetate : Diethylamine (75 : 25 : 10).[5]

-

Visualization: Spray with sulfuric acid/ethanol (1:1) and heat at 100°C (Charring).

-

Expected Rf Values:

-

Azithromycin (Parent):

-

Azithromycin N-Oxide:

(Significantly lower due to polarity).

-

B. Mass Spectrometry (LC-MS)

-

Technique: ESI (Positive Mode).

-

Diagnostic Shift:

-

Azithromycin

Da. -

Azithromycin N-Oxide

Da (+16 Da shift).

-

C. NMR Spectroscopy ( )

The oxidation of the nitrogen induces a significant chemical shift in the methyl groups attached to the 3'-nitrogen.

-

Parent (AZM):

signal appears -

N-Oxide (AZM-NO):

signal shifts downfield to

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Chromatography) | Acidic silanols interacting with amine. | Increase |

| Low Recovery (Extraction) | N-oxide remaining in aqueous phase. | Saturate aqueous phase with NaCl (Salting out) before |

| Product Decomposition | Acid hydrolysis or thermal instability. | Keep all buffers pH > 6.0. Evaporate solvents at < 45°C. |

| Co-elution with Parent | Gradient too steep. | Use isocratic hold at 5-10% Methanol before increasing polarity. |

References

-

United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities. USP-NF.[3] (Defines N-Oxide limits and HPLC conditions).

-

Fouad, M. et al. (2015). "pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products." Journal of Pharmaceutical and Biomedical Analysis. (Details degradation pathways and pH stability).

-

Bayod Jasanada, M. et al. (2004). "Process for the preparation of Azithromycin monohydrate." U.S. Patent 6,855,813. (Describes extraction and crystallization logic).

-

LGC Standards. "Azithromycin N-Oxide Reference Standard Data Sheet." (Confirming chemical properties and impurity classification).

-

Antec Scientific. "Azithromycin According to USP Method: Analysis of Impurities." Application Note. (Provides detailed HPLC parameters for N-oxide separation).

Sources

- 1. WO2004092736A2 - Derivatives of azithromycin - Google Patents [patents.google.com]

- 2. uspnf.com [uspnf.com]

- 3. antecscientific.com [antecscientific.com]

- 4. uspnf.com [uspnf.com]

- 5. Quantitative thin-layer chromatographic method of analysis of azithromycin in pure and capsule forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterization of Azithromycin N-Oxide by LC-MS/MS

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is effective against a broad spectrum of bacteria.[1] As with many pharmaceuticals, understanding its metabolic fate and potential degradation products is crucial for drug development, quality control, and safety assessment. One such related substance is Azithromycin N-Oxide, a potential metabolite and impurity. Accurate identification and characterization of this compound are essential for regulatory compliance and ensuring the quality of azithromycin formulations. This application note provides a detailed guide to the fragmentation pattern of Azithromycin N-Oxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2] We will delve into the characteristic fragmentation pathways and provide a comprehensive protocol for its analysis.

Scientific Principles: The Chemistry of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by its chemical structure. In Collision-Induced Dissociation (CID), an ion's kinetic energy is converted into internal energy upon collision with neutral gas molecules, leading to bond breakage.[3] For a complex molecule like Azithromycin N-Oxide, fragmentation typically occurs at the most labile bonds, often guided by the presence of heteroatoms and functional groups.

Azithromycin N-Oxide, as its name suggests, contains an additional oxygen atom on one of the nitrogen atoms of the desosamine sugar moiety. This seemingly minor modification significantly alters its fragmentation behavior compared to the parent azithromycin molecule. A key diagnostic fragmentation for N-oxides is the neutral loss of an oxygen atom (16 Da), which can be induced by thermal energy in the ion source or through collisional activation.[4]

LC-MS/MS Methodology

Sample Preparation: From Formulation to Analysis

A robust and reproducible sample preparation protocol is paramount for accurate LC-MS/MS analysis. The following protocol is designed for the extraction of Azithromycin and its N-oxide from a pharmaceutical tablet formulation.

Protocol: Extraction from Pharmaceutical Tablets

-

Sample Weighing and Dissolution:

-

Accurately weigh and finely powder a representative number of azithromycin tablets.

-

Transfer a portion of the powder, equivalent to a single dose, into a volumetric flask.

-

Add a diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to dissolve the active pharmaceutical ingredient (API). The use of a phosphate buffer can also be considered to control the pH.

-

Sonicate the solution for 15-20 minutes to ensure complete dissolution.

-

Bring the solution to the final volume with the diluent and mix thoroughly.

-

-

Clarification:

-

Centrifuge an aliquot of the solution to pellet any insoluble excipients.

-

Alternatively, filter the solution through a 0.22 µm syringe filter compatible with organic solvents.

-

-

Dilution:

-

Perform a serial dilution of the clarified supernatant or filtrate with the mobile phase to achieve a final concentration within the linear range of the instrument.

-

Liquid Chromatography: Separating Azithromycin and its N-Oxide

The chromatographic separation is critical to distinguish between Azithromycin and its N-oxide, especially if they exhibit similar fragmentation patterns. A reversed-phase C18 column is commonly employed for this purpose.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.7 µm | Provides excellent separation efficiency for molecules of this polarity and size. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analytes, enhancing ESI+ ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (1:1, v/v) | A mixture of organic solvents can optimize the elution of both the parent drug and its more polar N-oxide metabolite. |

| Gradient | 10% B to 90% B over 5 minutes | A gradient elution ensures the efficient separation of compounds with differing polarities. |

| Flow Rate | 0.25 mL/min | A lower flow rate is often beneficial for ESI-MS sensitivity. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL |

Mass Spectrometry: Unveiling the Fragmentation Pattern

Positive electrospray ionization (ESI+) is the preferred method for analyzing macrolide antibiotics due to the presence of basic nitrogen atoms that are readily protonated.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Promotes the formation of [M+H]⁺ ions for both Azithromycin and its N-oxide. |

| Capillary Voltage | 3.1 kV | Optimizes the spray and ionization process. |

| Source Temperature | 150 °C | A lower source temperature can help to minimize in-source fragmentation. |

| Desolvation Temperature | 400 °C | Efficiently removes solvent from the ionized droplets. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

Results and Discussion: The Fragmentation Fingerprint

The key to identifying Azithromycin N-Oxide lies in its unique fragmentation pattern upon collision-induced dissociation.

Precursor Ion Identification

In positive ESI mode, Azithromycin N-Oxide is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 765.

Product Ion Spectrum and Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion of Azithromycin N-Oxide (m/z 765) is characterized by two major product ions.[5]

Table of Key MS/MS Transitions for Azithromycin N-Oxide:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 765 | 607 | 158 | Loss of the cladinose sugar moiety |

| 765 | 434 | 331 | Loss of both the cladinose and the N-oxidized desosamine sugar moieties |

The fragmentation pathway can be visualized as a step-wise process:

Caption: Overview of the experimental workflow for Azithromycin N-Oxide analysis.

Conclusion

This application note provides a comprehensive guide to the LC-MS/MS fragmentation pattern of Azithromycin N-Oxide. By understanding its characteristic fragmentation pathway, which is dominated by the sequential loss of the cladinose and N-oxidized desosamine sugar moieties, researchers, scientists, and drug development professionals can confidently identify and characterize this important related substance. The detailed protocol provided herein offers a robust starting point for developing and validating analytical methods for the quality control of azithromycin and for its metabolic studies. The high specificity and sensitivity of LC-MS/MS make it an indispensable tool for ensuring the safety and efficacy of pharmaceutical products.

References

-

Sharma, K., & Mullangi, R. (2013). A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. Biomedical Chromatography, 27(10), 1243-1258. [Link]

-

Debremaeker, D., Visky, D., Chepkwony, H. K., Van den Mooter, G., & Hoogmartens, J. (2003). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 17(5), 342-350. [Link]

-

Collision-induced dissociation. (2023, November 28). In Wikipedia. [Link]

-

Product ion spectra (MS/MS) of (a) U3 and (b) azithromycin N-oxide (ANO). (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

-

A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (2022). PubMed Central. [Link]

-

Siu, K. W., & Cooks, R. G. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2219-2224. [Link]

-

Mass spectrum of azithromycin in a positive mode under different conditions. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

-

Azithromycin According to USP method. (n.d.). Antec Scientific. [Link]

-

A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. (2013). PubMed. [Link]

-

A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. (2013). PubMed. [Link]

-

An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeut. (2022). Frontiers in Pharmacology. [Link]

-

Analysis of azithromycin in human plasma by LC-MS-MS. (2010). In ResearchGate. Retrieved February 7, 2026, from [Link]

-

A simple, high-throughput and validated LC-MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (2022). PubMed. [Link]

-

A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. (2013). PubMed. [Link]

Sources

- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]